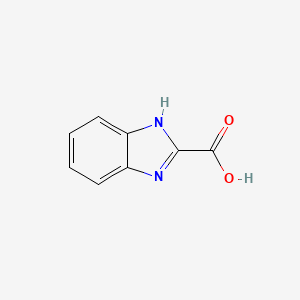

1H-Benzimidazole-2-carboxylic acid

説明

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Materials Science

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique chemical properties. nih.govnih.govnih.gov Its structural similarity to naturally occurring purines allows it to interact with various biological targets, making it a cornerstone in drug discovery. nih.govrsc.org Benzimidazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities. nih.govscholarsresearchlibrary.comimpactfactor.orgnih.govrsc.org Several commercially available drugs, such as the anti-ulcer medication omeprazole (B731) and the anthelmintic fenbendazole (B1672488), feature the benzimidazole core. impactfactor.orgiiarjournals.org

In materials science, the benzimidazole structure is valued for its thermal and chemical stability. acs.org Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a valuable component in the development of polymers, coordination compounds, and other advanced materials. rsc.orgresearchgate.netrsc.org For instance, polybenzimidazoles are used in high-temperature applications due to their excellent thermal resistance. acs.org The π-conjugated system of the benzimidazole ring also makes it a candidate for optoelectronic materials. rsc.org

Historical Context of Benzimidazole Synthesis and Derivatives

The first synthesis of a benzimidazole compound was reported in 1872 by Hoebrecker. scholarsresearchlibrary.comrjlbpcs.com Early methods for synthesizing benzimidazole derivatives often involved the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives at high temperatures, sometimes in the presence of strong acids. scholarsresearchlibrary.commdpi.comorientjchem.org Another classical approach is the Phillips synthesis, which involves heating o-phenylenediamine with carboxylic acids. tandfonline.com Over the years, numerous synthetic strategies have been developed to improve yields and expand the diversity of benzimidazole derivatives. These include the use of various catalysts, such as Lewis acids, and the development of one-pot synthesis methods. rsc.orgrjlbpcs.commdpi.com More recent advancements focus on greener and more efficient synthetic routes, including microwave-assisted synthesis and the use of eco-friendly catalysts. mdpi.comresearchgate.net

Current Research Landscape of 1H-Benzimidazole-2-carboxylic acid

Current research on this compound is vibrant and multifaceted, exploring its potential in various scientific domains. In medicinal chemistry, researchers are actively designing and synthesizing novel derivatives of this compound to develop new therapeutic agents. nih.govresearchgate.net For example, studies have reported the synthesis of hydrazide derivatives of this compound and their evaluation for antibacterial activity. researchgate.net The compound and its derivatives are also being investigated for their potential as anticancer agents. nih.govimpactfactor.org

In the field of materials science, this compound serves as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org Its ability to coordinate with various metal ions, particularly lanthanides, has led to the development of materials with interesting luminescent and magnetic properties. rsc.orgresearchgate.net These materials have potential applications in areas such as sensing, catalysis, and light-emitting devices. Research is also ongoing to understand the decarboxylation process of this compound, which is crucial for its application in certain synthetic pathways. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 162.15 g/mol | sigmaaldrich.com |

| CAS Number | 2849-93-6 | sigmaaldrich.com |

| Melting Point | 176-180 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Functional Group | Carboxylic acid | sigmaaldrich.com |

| InChI | 1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) | sigmaaldrich.com |

| InChI Key | RHXSYTACTOMVLJ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | OC(=O)c1nc2ccccc2[nH]1 | sigmaaldrich.com |

特性

IUPAC Name |

1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXSYTACTOMVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283447 | |

| Record name | 2-Carboxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2849-93-6 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59S3E32RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h Benzimidazole 2 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing the benzimidazole (B57391) ring system have been well-documented and widely utilized for decades. These routes often involve condensation reactions under various conditions.

A cornerstone of benzimidazole synthesis is the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netmdpi.comnih.gov This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring. The reaction typically proceeds by heating the reactants, often in the presence of an acid catalyst or dehydrating agent to facilitate the cyclization and removal of water. nih.govorientjchem.org Common reagents include hydrochloric acid, p-toluenesulfonic acid, and polyphosphoric acid. researchgate.netnih.gov

The Phillips-Ladenburg reaction is a specific and widely recognized method for synthesizing benzimidazoles. semanticscholar.orgwikipedia.org It involves the condensation of o-phenylenediamines with carboxylic acids, particularly aliphatic acids, often in the presence of a dilute mineral acid like 4N HCl. colab.wsadichemistry.com While the reaction works well with aliphatic acids, the synthesis with aromatic acids can be more challenging and may require higher temperatures, sometimes in a sealed vessel. colab.ws The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine (B120857), followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. wikipedia.org

Table 1: Examples of Phillips-Ladenburg Reaction Conditions

| o-Phenylenediamine Derivative | Carboxylic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Acetic Acid | 4N HCl | 2-Methyl-1H-benzimidazole | Good | adichemistry.com |

| o-Phenylenediamine | Aromatic Acids | Sealed tube, >180°C | 2-Aryl-1H-benzimidazoles | Feasible | colab.ws |

| 4,5-Dichloro-1,2-phenylenediamine | Phenylacetic Acid | Microwave irradiation | 2-Benzyl-5,6-dichloro-1H-benzimidazole | High | ijarsct.co.in |

A direct route to 1H-Benzimidazole-2-carboxylic acid involves the condensation of o-phenylenediamine with glyoxylic acid. acs.org This reaction provides the desired carboxylic acid functionality at the 2-position of the benzimidazole ring in a single step. The reaction conditions can be modulated, and it has been shown that the condensation can be carried out in aqueous media. google.comnih.gov

A common method involves the oxidation of 2-hydroxymethyl benzimidazoles. researchgate.netscholarsresearchlibrary.com The 2-hydroxymethyl group can be introduced by reacting o-phenylenediamine with glycolic acid. researchgate.net The resulting alcohol can then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) (KMnO4). scholarsresearchlibrary.com This two-step process provides a reliable route to this compound and its substituted analogues.

Table 2: Oxidation of 2-Hydroxymethyl Benzimidazoles

| Starting Material | Oxidizing Agent | Product | Reference |

| (1H-benzimidazol-2-yl)methanol | KMnO4 | This compound | scholarsresearchlibrary.com |

Conversion from other Benzimidazole Derivatives

Green Chemistry Approaches in Synthesis.mdpi.com

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. chemmethod.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.commdpi.com

Several green strategies have been applied to the synthesis of benzimidazoles. These include the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates and often lead to higher yields with cleaner reaction profiles. mdpi.comijarsct.co.in Solvent-free reactions, or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), have also been explored to reduce the environmental impact of the synthesis. chemmethod.comumich.edu

Furthermore, the development and use of reusable catalysts, such as zeolites, nano-catalysts, and ionic liquids, are key areas of green chemistry research in benzimidazole synthesis. ijpdd.orgmdpi.comorientjchem.org For instance, ZnO nanoparticles have been used as a recyclable catalyst for the cyclocondensation of o-phenylenediamines with aldehydes, offering high yields and shorter reaction times. researchgate.net Similarly, catalysts like erbium triflate have been shown to be effective in water, promoting the synthesis of 2-substituted benzimidazoles under mild conditions. mdpi.com The use of microdroplet reactions has also been shown to accelerate the synthesis of benzimidazoles from o-aromatic diamines and carboxylic acids under ambient, metal-free conditions. nih.gov

Table 3: Green Synthetic Approaches to Benzimidazoles

| Reactants | Catalyst/Conditions | Key Green Feature | Reference |

| o-Phenylenediamine, Aldehydes | ZnO Nanoparticles | Recyclable catalyst, high yield | researchgate.net |

| o-Phenylenediamine, Aromatic Aldehydes | Ammonium (B1175870) Chloride, 80-90°C | Economical catalyst, one-pot reaction | sphinxsai.com |

| o-Phenylenediamine, Benzaldehyde | Montmorillonite K10 clay, Microwave | Solvent-free, high yield | mdpi.com |

| o-Aromatic diamines, Carboxylic acids | Microdroplets, ambient conditions | Metal-free, accelerated reaction | nih.gov |

Catalytic Synthesis using Lewis Acids

Lewis acid catalysis plays a crucial role in promoting the synthesis of benzimidazole derivatives. Various Lewis acids have been shown to be effective in the condensation of o-phenylenediamines with aldehydes or orthoesters to yield 2-substituted benzimidazoles. umich.edu Common Lewis acids employed for this transformation include zirconium tetrachloride (ZrCl4), tin(IV) chloride pentahydrate (SnCl4·5H2O), titanium(IV) chloride (TiCl4), and boron trifluoride etherate (BF3·Et2O). umich.edu The use of p-toluenesulfonic acid (ρ-TSOH) as a catalyst for the reaction of o-phenylenediamine with various carboxylic acids has also been reported, providing a straightforward route to 2-substituted benzimidazoles. orientjchem.orgnih.gov

More recently, nanoparticle-based Lewis acid catalysts have gained attention due to their high efficiency and recyclability. For instance, zinc oxide nanoparticles (ZnO-NPs) have been successfully used to catalyze the reaction between o-phenylenediamine and various aldehydes in ethanol (B145695) at 70°C, affording good to excellent yields of the corresponding benzimidazole derivatives. nih.gov The proposed mechanism involves the activation of the aldehyde by the ZnO nanoparticle surface, followed by nucleophilic attack of the o-phenylenediamine, intramolecular cyclization, and subsequent dehydration. nih.gov Similarly, gold nanoparticles supported on titanium dioxide (Au/TiO2) have demonstrated high catalytic activity for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes under ambient conditions. nih.gov

Iron-catalyzed reactions also present a viable route. An efficient one-pot, three-component synthesis of benzimidazole derivatives has been developed using an iron(III)-porphyrin catalyst. This method involves the reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) to produce a variety of benzimidazole derivatives in high yields under mild conditions. nih.gov

While many of these methods focus on the synthesis of 2-aryl or 2-alkyl benzimidazoles, the fundamental principles can be adapted for the synthesis of this compound, typically by using a suitable dicarboxylic acid or its derivative as the starting material.

Solvent-Free and Aqueous Medium Reactions

In the pursuit of greener and more sustainable chemical processes, significant effort has been directed towards developing solvent-free and aqueous medium reactions for the synthesis of benzimidazoles.

Solvent-free synthesis, often facilitated by grinding or ball milling, offers advantages such as reduced waste, lower costs, and simplified work-up procedures. umich.eduresearchgate.netresearchgate.net The reaction of o-phenylenediamine with various organic acids under solvent-free conditions at elevated temperatures (e.g., 140°C) has been shown to produce benzimidazole derivatives in good yields. umich.edu This method avoids the use of hazardous solvents and can be performed with simple laboratory equipment. Ball milling, a mechanochemical technique, has also been employed for the solvent-free synthesis of benzimidazole derivatives from o-phenylenediamine and carboxylic acids or aldehydes, offering high yields and short reaction times. researchgate.netresearchgate.net

The use of water as a reaction medium is highly desirable from an environmental perspective. Several methods have been developed for the synthesis of benzimidazole derivatives in aqueous media. rsc.orgorganic-chemistry.org For example, a straightforward and environmentally friendly method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water at 100°C to yield benzimidazole derivatives. researchgate.net While this specific example leads to 2-substituted benzimidazoles, the use of aqueous conditions for the condensation of o-phenylenediamine with dicarboxylic acids represents a promising green route to this compound.

Advanced Synthetic Strategies

To further enhance the efficiency, atom economy, and stereochemical control of benzimidazole synthesis, researchers have developed advanced strategies, including one-pot techniques and stereoselective methods for preparing chiral derivatives.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. umich.edursc.orgrasayanjournal.co.in Several one-pot procedures for the synthesis of benzimidazole derivatives have been reported.

A notable example is an HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) promoted one-pot methodology that converts a wide range of carboxylic acids into the corresponding benzimidazoles in high yields (80-99%). rsc.org This acid-free method is particularly useful for synthesizing structurally diverse benzimidazoles, including those derived from N-protected alpha-amino acids. rsc.org Another efficient one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, affording excellent yields of 2-substituted benzimidazoles. rasayanjournal.co.in

Solvent-free one-pot synthesis has also been achieved by grinding o-phenylenediamine with an organic acid or aldehyde and then heating the mixture. umich.edu This simple and convenient method provides good to high yields of benzimidazole derivatives. umich.edu The reaction of o-phenylenediamine with various aromatic acids in the presence of ammonium chloride as a catalyst at 80-90°C also provides a one-pot route to 2-substituted benzimidazoles. nih.gov

Below is a data table summarizing the yields of various 2-substituted benzimidazoles prepared via a solvent-free, one-pot reaction of o-phenylenediamine with different aldehydes.

| Entry | Organic Aldehyde | Time (h) | Yield (%) |

| 1b | Benzaldehyde | 1 | 88 |

| 2b | p-Methyl benzaldehyde | 1.5 | 72 |

| 3b | p-Ethyl benzaldehyde | 1.5 | 65 |

| 4b | p-Nitro benzaldehyde | 0.5 | 92 |

| 5b | p-Chloro benzaldehyde | 1 | 75 |

| 6b | o-Chloro benzaldehyde | 1 | 70 |

| 7b | p-Methoxy benzaldehyde | 1.5 | 78 |

| 8b | 2-Naphthaldehyde | 2 | 61 |

| 9b | 1-Hexanal | 2 | 65 |

| 10b | Furan-2-carboxaldehyde | 2 | 55 |

Data sourced from Thakuria, H., & Das, G. (2006). An expeditious one-pot solvent free synthesis of benzimidazole derivatives. umich.edu

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral benzimidazole derivatives is of great interest due to the importance of enantiomerically pure compounds in pharmacology. Chiral derivatives of this compound can be prepared by introducing a chiral center, often at the N-1 position of the benzimidazole ring.

One approach involves the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives by reacting the corresponding 1H-benzimidazole with substituted halides in the presence of a base. By using a chiral halide, it is possible to introduce a stereocenter at the N-1 position.

Furthermore, the synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives has been reported, where chirality is introduced through the ester or amide substituent on the carboxylic acid. organic-chemistry.org In these compounds, endo-substituted azabicycloalkyl derivatives showed significantly higher activity as 5-HT3 receptor antagonists compared to their exo counterparts, highlighting the importance of stereochemistry. organic-chemistry.org

The synthesis of chiral ligands derived from the benzimidazole scaffold is another important area. For example, a chiral cyclic phosphoric acid derived from benzimidazole has been synthesized and applied in asymmetric induction processes. While not directly a derivative of the 2-carboxylic acid, this demonstrates the utility of the benzimidazole core in creating chiral environments for catalysis.

Mechanistic Investigations of 1h Benzimidazole 2 Carboxylic Acid Reactions

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for 1H-Benzimidazole-2-carboxylic acid. The mechanism of this process is influenced by the reaction conditions.

In general, the decarboxylation of carboxylic acids can proceed under both acidic and basic conditions. youtube.com For beta-keto carboxylic acids, mild heating in an acidic medium can facilitate decarboxylation through a cyclic intermediate, leading to the formation of an enol that then tautomerizes to the more stable keto form. youtube.comkhanacademy.org While this compound is not a beta-keto acid, the presence of the imidazole (B134444) ring influences its reactivity.

The process often involves the loss of carbon dioxide, which can be facilitated by heat. researchgate.net In some cases, particularly when heated with substances like soda lime, the carboxylic acid or its salt undergoes decarboxylation where the -COOH or -COONa group is replaced by a hydrogen atom. libretexts.org

Temperature is a critical factor in the decarboxylation of this compound. Increased temperatures generally provide the necessary activation energy for the reaction to proceed. The stability of the resulting carbanion or intermediate after the loss of CO2 plays a crucial role.

The pH of the reaction medium also significantly impacts the rate and mechanism of decarboxylation. In acidic solutions, the carboxylic acid group can be protonated, which may facilitate or hinder the reaction depending on the specific pathway. Conversely, in basic conditions, the carboxylic acid exists as a carboxylate anion. The increased electron density on the carboxylate group can influence the ease of C-C bond cleavage.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis. libretexts.org These reactions involve the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group (from an alcohol) or an amino group (from an amine), respectively. libretexts.org

Esterification is typically a reversible reaction and can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org Amidation, on the other hand, is generally less reversible. The synthesis of amides from carboxylic acids and amines often requires activation of the carboxylic acid, for instance, by converting it to a more reactive derivative like an acid chloride or by using coupling agents. mdpi.combohrium.com

The general scheme for these reactions is as follows:

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Amidation: R-COOH + R'-NH₂ → R-CONHR' + H₂O

The synthesis of benzimidazoles can also be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov

Hydrogen bonding plays a significant role in the physical properties and reactivity of carboxylic acids and amides. Carboxylic acids can form strong intermolecular hydrogen bonds, often existing as dimers in non-polar solvents. quora.com This hydrogen bonding can influence the accessibility of the carbonyl carbon to nucleophilic attack.

In amidation reactions, the hydrogen bonding capabilities of both the carboxylic acid and the resulting amide are important. Primary and secondary amides are capable of extensive hydrogen bonding due to the presence of N-H bonds, which contributes to their higher melting and boiling points compared to analogous carboxylic acids. quora.comlibretexts.orgyoutube.com This extensive hydrogen bonding network in the product can act as a driving force for the reaction. The ability of amidines, which are isosteres of amides, to engage in hydrogen bonding has also been studied, revealing their potential to form stable secondary structures in peptides. nih.gov

Electrophilic and Nucleophilic Substitution on the Benzimidazole (B57391) Ring

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity of specific positions is dictated by the electronic nature of the ring. The benzimidazole ring contains two nitrogen atoms: one is of the pyrrole-type (N1) and is π-excessive, while the other is of the pyridine-type (N3) and is π-deficient. chemicalbook.com This electronic distribution makes the C2 position prone to nucleophilic attack, while the benzene (B151609) portion of the ring (positions 4, 5, 6, and 7) is more susceptible to electrophilic substitution. chemicalbook.com

The presence of the carboxylic acid group at the C2 position further influences the reactivity of the ring. The electron-withdrawing nature of the carboxylic acid can deactivate the ring towards electrophilic attack and potentially activate it towards nucleophilic substitution.

| Position | Type of Attack | Rationale |

| C2 | Nucleophilic | π-deficient character due to the adjacent pyridine-like nitrogen (N3). chemicalbook.com |

| C4, C5, C6, C7 | Electrophilic | π-excessive character of the benzene ring. chemicalbook.com |

Coordination Chemistry Reaction Mechanisms

This compound is an excellent ligand in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. rsc.orgresearchgate.net It can coordinate to metal ions to form a variety of coordination polymers and complexes with interesting structural features and properties. rsc.orgresearchgate.netmdpi.com

The formation of these coordination compounds involves the reaction of the deprotonated ligand (benzimidazole-2-carboxylate) with a metal salt. The reaction mechanism typically involves the displacement of solvent molecules from the metal coordination sphere by the ligand.

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes. The carboxylate group itself can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. researchgate.net

In complexes with lanthanide ions, for instance, the deprotonated ligand has been observed to bridge adjacent metal centers, leading to the formation of two-dimensional layered structures. rsc.orgresearchgate.net In these structures, the ligand can exhibit novel coordination modes. rsc.orgresearchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

| Coordination Site(s) | Description |

| Carboxylate Oxygen atoms | Can coordinate in a monodentate, bidentate chelating, or bridging manner. researchgate.net |

| Imidazole Nitrogen atoms | The pyridine-type nitrogen is a common coordination site. |

| Mixed N,O-coordination | Both the nitrogen and oxygen atoms can be involved in coordination to the same or different metal centers, leading to chelation or bridging. |

Decarboxylation during Metal Complex Formation

The thermal decomposition of metal complexes derived from this compound can lead to in-situ decarboxylation, a process where the carboxyl group is eliminated as carbon dioxide. This reaction is significantly influenced by the coordinating metal ion and the reaction conditions, particularly temperature. The resulting product is typically a metal complex of benzimidazole.

The decarboxylation process is often initiated by the coordination of the carboxylate group to the metal center. This coordination can weaken the C-C bond between the benzimidazole ring and the carboxylic acid moiety, facilitating its cleavage upon heating. The general mechanism involves the formation of a metal-carboxylate chelate, followed by the elimination of CO2 and the formation of a direct metal-carbon bond with the benzimidazole ring, or the formation of a benzimidazole anion which is subsequently protonated.

Detailed research findings on the thermal behavior of lanthanide complexes with this compound (H2BIC) provide insight into this process. A study on a series of isostructural lanthanide coordination polymers with the general formula [Ln(HBIC)3]n (where Ln = Eu, Tb, Gd, Pr, Nd) revealed that the decarboxylation occurs at elevated temperatures. d-nb.inforesearchgate.netrsc.org

The thermal stability of these complexes was investigated using thermogravimetric analysis (TGA). The TGA curves for these compounds typically show a major weight loss step corresponding to the decomposition of the ligand, which includes decarboxylation. d-nb.inforesearchgate.net The temperature at which this decomposition begins provides an indication of the thermal stability of the complex and the propensity for decarboxylation.

Below is a data table summarizing the thermal decomposition data for a series of lanthanide complexes with this compound, indicating the temperature at which significant decomposition and decarboxylation commence.

| Compound | Decomposition Onset Temperature (°C) | Metal Ion | Reference |

|---|---|---|---|

| [Eu(HBIC)3]n | ~350 | Europium(III) | d-nb.inforesearchgate.net |

| [Tb(HBIC)3]n | ~350 | Terbium(III) | d-nb.inforesearchgate.net |

| [Gd(HBIC)3]n | ~350 | Gadolinium(III) | d-nb.inforesearchgate.net |

| [Pr(HBIC)3]n | ~350 | Praseodymium(III) | d-nb.inforesearchgate.net |

| [Nd(HBIC)3]n | ~350 | Neodymium(III) | d-nb.inforesearchgate.net |

The consistent onset of decomposition around 350 °C for these lanthanide complexes suggests that the nature of the lanthanide ion within this series does not dramatically alter the temperature at which decarboxylation of the 1H-Benzimidazole-2-carboxylate ligand occurs under these specific experimental conditions. d-nb.inforesearchgate.net It is important to note that factors such as the heating rate and atmosphere during the thermal analysis can influence these temperatures.

The decarboxylation can also be a deliberate synthetic strategy to produce benzimidazole-metal complexes. By controlling the reaction temperature during the synthesis, the this compound can act as a precursor to the benzimidazole ligand in situ.

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a comprehensive understanding of the molecular vibrations of 1H-Benzimidazole-2-carboxylic acid. doaj.orgindexcopernicus.comdergipark.org.tr Detailed spectral analyses, often complemented by computational methods like Density Functional Theory (DFT), allow for the assignment of specific vibrational modes to different functional groups within the molecule. doaj.orgindexcopernicus.comdergipark.org.tr

Key vibrational bands observed in the spectra of this compound and its derivatives include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹, characteristic of the benzimidazole (B57391) ring. researchgate.net

C=O stretching: The carboxylic acid group exhibits a strong absorption band for the carbonyl stretch.

C=N stretching: Associated with the imidazole (B134444) portion of the ring system.

Aromatic C-H stretching: Found in the typical region for aromatic compounds.

Carboxylate (-COO⁻) stretching: Asymmetric and symmetric stretching vibrations of the carboxylate group are observed, for instance, at 1620 and 1419 cm⁻¹ respectively in some contexts. researchgate.net

The table below summarizes some of the characteristic vibrational frequencies for benzimidazole derivatives.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic N-H bond | 3300-3400 | researchgate.net |

| Piperazinyl aliphatic C-H bond | 2800 | researchgate.net |

| C-F stretch | 900-1100 | researchgate.net |

This table is illustrative and specific peak positions can vary based on the specific derivative and experimental conditions.

In the solid state and in certain solvents, this compound can exist as a zwitterion, where the carboxylic acid group is deprotonated (-COO⁻) and the imidazole ring is protonated. nih.gov Vibrational spectroscopy is a powerful tool to identify and characterize these zwitterionic forms. The presence of strong bands corresponding to the carboxylate stretches, coupled with shifts in the N-H and C=N vibrational modes of the benzimidazole ring, provides clear evidence for the zwitterionic state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. rsc.orgnih.govbeilstein-journals.org ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the chemical environment of each atom. rsc.orgnih.govbeilstein-journals.org

¹H NMR: The proton NMR spectrum typically shows distinct signals for the aromatic protons of the benzene (B151609) ring, the N-H proton of the imidazole ring, and the carboxylic acid proton. rsc.orgresearchgate.net The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzimidazole ring. rsc.org

¹³C NMR: The carbon NMR spectrum reveals signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the benzimidazole ring system. rsc.orgnih.gov

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atoms in the imidazole ring, which is particularly useful for studying tautomerism and protonation states. nih.gov

The following table presents representative NMR data for benzimidazole derivatives.

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹H (NH) | 12.5 - 13.6 | Various | researchgate.net |

| ¹H (Aromatic) | 7.0 - 8.0 | Various | researchgate.net |

| ¹³C (C=O) | ~160-170 | Various | |

| ¹³C (Aromatic) | ~110-150 | Various | rsc.org |

Note: Chemical shifts are highly dependent on the solvent, concentration, and specific derivative.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the molecule. rsc.org The fragmentation patterns observed in the mass spectrum can offer additional structural information. For instance, a common fragmentation pathway involves the loss of the carboxylic acid group (decarboxylation). researchgate.net

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. rsc.org The absorption spectrum typically exhibits bands corresponding to π-π* transitions within the conjugated benzimidazole ring system. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule.

X-ray Crystallography and Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.govmdpi.com This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the planar nature of the benzimidazole ring system and the orientation of the carboxylic acid group. nih.gov X-ray crystallography has been instrumental in confirming the zwitterionic nature of the molecule in its crystalline form, showing the deprotonated carboxylate group and the protonated imidazole ring. nih.gov

The table below provides an example of crystal data for a dihydrate form of the zwitterionic compound. nih.gov

| Crystal Data | |

| Formula | C₈H₆N₂O₂·2H₂O |

| Molecular Weight | 198.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8503 (15) |

| b (Å) | 7.3679 (17) |

| c (Å) | 18.939 (4) |

| β (°) | 109.728 (7) |

| Volume (ų) | 899.8 (3) |

| Z | 4 |

Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is significantly influenced by the formation of extensive hydrogen bonding networks. These non-covalent interactions dictate the crystal packing and can involve the benzimidazole ring, the carboxylic acid group, and any co-crystallized solvent molecules. The molecule's ability to act as both a hydrogen bond donor (from the N-H of the imidazole and the O-H of the carboxylic acid) and an acceptor (at the imidazole nitrogen and the carbonyl and hydroxyl oxygens) facilitates the formation of robust and intricate structures.

In its zwitterionic form, specifically as 1H-Benzimidazol-3-ium-2-carboxylate dihydrate, the compound demonstrates a complex three-dimensional hydrogen-bonding network. nih.gov In this state, the carboxyl group is deprotonated (–COO⁻) and the imidazole ring is protonated. nih.gov The crystal structure is stabilized by numerous N—H⋯O and O—H⋯O hydrogen bonds involving the zwitterionic molecule and the two water molecules of hydration. nih.gov The interactions create a well-defined, three-dimensional framework. nih.gov

The molecule itself is nearly planar, with a dihedral angle of just 0.62 (2)° between the benzimidazole ring and the carboxylate group, which facilitates efficient packing and intermolecular interactions. nih.gov The crystal packing is further stabilized by this extensive network of hydrogen bonds. nih.gov

Detailed crystallographic data for the dihydrate zwitterionic form provides insight into the specific geometries of these interactions.

Table 1: Crystal Data and Structure Refinement for 1H-Benzimidazol-3-ium-2-carboxylate dihydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆N₂O₂·2H₂O |

| Formula Weight | 198.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8503 (15) |

| b (Å) | 7.3679 (17) |

| c (Å) | 18.939 (4) |

| β (°) | 109.728 (7) |

| Volume (ų) | 899.8 (3) |

| Z | 4 |

| Temperature (K) | 298 |

Data sourced from a study on 1H-Benzimidazol-3-ium-2-carboxylate dihydrate. nih.gov

The specific hydrogen bonds forming the network have been characterized by their donor-hydrogen (D-H), hydrogen-acceptor (H···A) distances, donor-acceptor (D···A) distances, and the angle of the interaction.

Table 2: Hydrogen-bond geometry (Å, °) for 1H-Benzimidazol-3-ium-2-carboxylate dihydrate

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1A···O1W | 0.86 | 1.89 | 2.743 (3) | 172 |

| N2—H2A···O2 | 0.86 | 1.84 | 2.664 (3) | 161 |

| O1W—H1W···O1 | 0.85 (1) | 1.92 (1) | 2.760 (3) | 171 (4) |

| O1W—H2W···O2W | 0.84 (1) | 2.06 (2) | 2.890 (4) | 168 (4) |

| O2W—H3W···O1W | 0.85 (1) | 2.07 (2) | 2.883 (4) | 160 (4) |

| O2W—H4W···O2 | 0.85 (1) | 2.00 (2) | 2.812 (4) | 160 (4) |

Symmetry codes are omitted for clarity. Data reflects the interactions forming the 3D network. nih.gov

Research on related benzimidazole derivatives further supports the prevalence of strong hydrogen-bonding motifs. rsc.org For instance, studies on derivatives containing both alcohol and carboxylic acid functions show that hydrogen bonds consistently form in the plane of the benzimidazole ring. rsc.org In zwitterionic structures, a gauche conformation is often adopted, which facilitates a favorable Coulombic attraction between the negatively charged carboxylate group and the positively charged benzimidazolium cation. rsc.org While intramolecular hydrogen bonds are possible in principle, particularly in derivatives designed to favor such an interaction, the crystal structures of this compound itself often prioritize the formation of extensive intermolecular networks that lead to higher crystalline stability. nih.govquora.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, reactivity, and spectroscopic properties of molecules like 1H-Benzimidazole-2-carboxylic acid. Studies often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a high degree of accuracy. doaj.orgresearchgate.netdergipark.org.trdergipark.org.tr

The first step in most computational analyses is to determine the molecule's most stable three-dimensional conformation, known as the optimized molecular geometry. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the monohydrate form of this compound, DFT calculations have been performed to establish this ground-state geometry. doaj.orgahievran.edu.tr These geometric parameters are crucial as they influence the molecule's physical and chemical properties.

Beyond the geometry, DFT provides a detailed picture of the electronic structure. This includes the distribution of electron density across the molecule, which can be visualized through Molecular Electrostatic Potential (MEP) maps. doaj.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues about how the molecule will interact with other chemical species. Additionally, calculations of Mulliken charges provide a quantitative measure of the partial charge on each atom. ahievran.edu.tr

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole (B57391) Derivative Note: The following data is for a related derivative, diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, as a representative example of parameters obtained through DFT calculations. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.221 | - |

| C-N (ring) | - | ~108-111 |

| N-C-N (ring) | - | ~106 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive. For this compound monohydrate, the HOMO-LUMO energies have been calculated to predict its electronic behavior. doaj.orgdergipark.org.tr

Table 2: Calculated Frontier Orbital Energies for this compound monohydrate doaj.orgdergipark.org.tr

| Parameter | Energy (eV) |

| EHOMO | -6.64 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 4.90 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of a molecule. doaj.org Theoretical frequencies are calculated and often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental data. researchgate.net

To understand the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. ahievran.edu.trmdpi.com PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational frequency. mdpi.com This allows for a precise and unambiguous assignment of the spectral bands, confirming the molecule's structural features. ahievran.edu.tr

Molecular Docking and Dynamics Simulations

While DFT calculations reveal the properties of an isolated molecule, molecular docking and dynamics simulations are computational techniques used to predict how a molecule interacts with biological macromolecules, such as proteins or enzymes. These methods are vital in drug discovery for identifying potential therapeutic targets and predicting binding affinity.

Molecular docking is a computational procedure that predicts the preferred orientation and conformation of a ligand (e.g., a benzimidazole derivative) when bound to the active site of a target protein. nih.gov The output of a docking simulation includes a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction, and a detailed visualization of the binding pose. connectjournals.com

Studies on various benzimidazole derivatives have shown their potential to interact with a range of biological targets. For instance, derivatives have been docked against:

Dihydrofolate reductase (DHFR) , an antibacterial target, with some compounds showing strong interactions with key amino acid residues. nih.gov

Protein Kinase CHK2 , an anticancer target, where docking helped to clarify the binding mode involving hydrogen bonds with hinge region residues like Glu302 and Met304. nih.gov

Penicillin-binding protein 2a (PBP2a) , a target in methicillin-resistant Staphylococcus aureus (MRSA), where derivatives formed hydrogen bonds with allosteric site residues such as ASP275 and ASP295. rsc.org

Liver alcohol dehydrogenase and antihypertensive protein hydrolase , where derivatives showed promising binding affinities ranging from -8.3 to -10.0 kcal/mol. biointerfaceresearch.com

Following the initial prediction from docking, Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic movements of the protein-ligand complex over a specific period, often up to 100 nanoseconds or more, to assess the stability of the predicted binding pose. researchgate.netnih.gov These simulations confirm whether the crucial interactions identified in docking, such as hydrogen bonds, are maintained over time, providing a more dynamic and realistic view of the binding event. nih.govfigshare.com

Table 3: Representative Molecular Docking Results for Benzimidazole Derivatives against Various Biological Targets

| Ligand Class | Biological Target | Predicted Binding Affinity/Score | Reference(s) |

| Benzimidazole-Isatin Hybrids | Bacterial DNA Gyrase | -6.6 to -8.4 kcal/mol | connectjournals.comresearchgate.net |

| 1-Benzyl-2-phenyl-1H-benzimidazole Derivatives | Antihypertensive Protein Hydrolase | -9.2 to -10.0 kcal/mol | biointerfaceresearch.com |

| 1H-Benzimidazole-5-carboxamidine Derivatives | Penicillin-binding protein 2a (PBP2a) | Hydrogen bonds with ASP275 (1.77 Å) and ASP295 (1.83 Å) | rsc.org |

| Cinnamates linked to Benzimidazole | C. albicans Sterol 14α-demethylase (CYP51) | Stable complex confirmed by 100 ns MD simulation | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com For benzimidazole derivatives, QSAR models have been instrumental in predicting their therapeutic potential and in guiding the synthesis of analogues with enhanced efficacy. These studies typically involve the calculation of a wide array of molecular descriptors, which are then correlated with experimental biological data using statistical methods like multiple linear regression (MLR). ijpsr.com

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on structurally related benzimidazole derivatives highlight the key descriptors influencing their biological activities. These studies provide a framework for understanding which molecular properties are crucial for the activity of this class of compounds.

For instance, QSAR studies on benzimidazole analogues with antibacterial activity have demonstrated the importance of topological and electronic descriptors. ijpsr.comresearchgate.net A study on 28 benzimidazole analogues identified a correlation between their antimicrobial activity and descriptors such as the Topological Polar Surface Area (TPSA), the number of H-bond acceptors, the implicit LOGP (iLOGP), and Galvez topological charge indices. ijpsr.com Similarly, for antifungal aryl benzimidazole derivatives, 2D-QSAR models have shown statistically significant correlations, aiding in the design of more potent agents. pnrjournal.com

The general findings from various QSAR studies on benzimidazole derivatives are summarized in the table below, illustrating the common descriptors and their impact on different biological activities.

| Biological Activity | Key Molecular Descriptors | Impact on Activity | Reference |

|---|---|---|---|

| Antibacterial | Topological Polar Surface Area (TPSA), H-bond acceptors, iLOGP, Galvez topological charge indices (GGI4) | Positive correlation with activity. | ijpsr.com |

| Antifungal | Topological and structural parameters | Significant correlation, enabling the design of more potent derivatives. | pnrjournal.comjuniperpublishers.com |

| Antihistaminic | Verloop's STERIMOL parameters (B3 and L) of the substituent at the 1-position | A small breadth and appropriate length of the substituent at the 1-position lead to potent activity. | nih.gov |

| Antioxidant | 3D-QSAR models highlight the influence of molecular properties on activity. | Unsubstituted and dimethoxy substituted derivatives showed pronounced activity. | nih.gov |

These studies collectively suggest that for this compound and its derivatives, a combination of electronic, steric, and topological properties likely governs their biological profile. The carboxylic acid group at the 2-position is expected to significantly influence properties like TPSA and hydrogen bonding capacity, which are frequently identified as critical in QSAR models.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been extensively used to investigate the reaction mechanisms involved in the synthesis of the benzimidazole scaffold. nih.govrsc.org These studies provide a detailed, step-by-step understanding of the chemical transformations, including the identification of transition states and intermediates, which is often challenging to achieve through experimental methods alone.

A common and eco-friendly method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine (B120857) with various aldehydes. DFT studies have been employed to elucidate the mechanism of this reaction, particularly when catalyzed by nanoparticles such as ZnO. nih.gov A proposed pathway suggests that the catalyst activates the aldehyde, facilitating a nucleophilic attack by the o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent deprotonation to yield the final benzimidazole product. nih.gov

The key steps in the proposed ZnO-catalyzed synthesis of 2-substituted benzimidazoles are outlined below:

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Activation of the aromatic aldehyde by the nano-ZnO catalyst. | Aldehyde-ZnO complex |

| 2 | Nucleophilic attack of o-phenylenediamine on the activated aldehyde. | Intermediate I |

| 3 | Intramolecular cyclization facilitated by the coordination of nitrogen to the nano-ZnO. | Intermediate II |

| 4 | Deprotonation of the cyclized intermediate to form the final 2-substituted benzimidazole. | Final Product |

Furthermore, computational studies have explored alternative synthetic routes, such as the cyclization of N-arylamidoximes. acs.org In this method, the N-arylamidoxime is first acylated, followed by a base-promoted deacetoxylation to form a nitrene intermediate. This intermediate then undergoes electrocyclization and proton transfer steps to furnish the benzimidazole ring. acs.org DFT calculations have also been instrumental in understanding the geometry, electronic structure, and stability of various benzimidazole derivatives, providing insights into their reactivity and potential as therapeutic agents. rsc.orgnih.gov

For the specific case of this compound, the synthesis often proceeds via the oxidation of 2-(hydroxymethyl)benzimidazole or the hydrolysis of 2-cyanobenzimidazole. While detailed computational studies on these specific reaction mechanisms are less common, the principles derived from the study of other 2-substituted benzimidazoles are highly applicable.

Biological Activities and Pharmacological Applications

Antimicrobial Activity

Derivatives of 1H-Benzimidazole-2-carboxylic acid have been extensively studied for their effectiveness against a wide range of microbial pathogens, including bacteria and fungi. nih.govconnectjournals.com The benzimidazole (B57391) scaffold is a key component in many compounds developed to combat microbial infections. digitellinc.com

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.net Synthetic hybrids combining benzimidazole and isatin (B1672199) moieties, derived from esters of 1H-benzimidazole-2-carboxylic acids, have shown notable antibacterial activity. pensoft.netnih.gov The introduction of electronegative groups, such as chloro (-Cl) and nitro (-NO2), on the benzimidazole ring has been suggested to enhance this activity. pensoft.netnih.gov

One of the proposed mechanisms for the antibacterial action of these derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. researchgate.net Additionally, N-substituted benzimidazole derivatives have been designed to act as effective antimicrobial agents. connectjournals.com For instance, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have shown inhibitory effects against various bacterial strains, including E. coli and P. aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Organisms | Noteworthy Findings |

|---|---|---|

| Benzimidazole-isatin hybrids | Gram-positive and Gram-negative bacteria | Docking scores suggest good binding affinity to bacterial enzymes. pensoft.netnih.gov |

| Thienopyrimidine-benzimidazole hybrids | P. aeruginosa, Gram-positive and Gram-negative bacteria | High affinity for the TrmD inhibitor's binding site. researchgate.net |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | E. coli, P. aeruginosa | Some derivatives showed an effect against E. coli at a concentration of 50 µg/mL. researchgate.net |

| Benzimidazole-5-carboxylic acid alkyl esters | Methicillin-resistant E. coli (MRSA), S. aureus | Exhibited promising antimicrobial activity against resistant strains. digitellinc.com |

In addition to their antibacterial properties, derivatives of this compound have shown significant antifungal activity. nih.gov Hybrid molecules containing thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties have been effective against the fungal strain Candida albicans. researchgate.net Similarly, derivatives of benzimidazole-5-carboxylic acid and N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide have demonstrated notable antifungal potential, with some compounds showing higher activity than the standard drug ketoconazole. digitellinc.comresearchgate.net

A key mechanism of antifungal action for some benzimidazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, which is vital for the integrity of fungal cell membranes. hilarispublisher.com This targeted inhibition makes these compounds promising candidates for the development of new antifungal agents. hilarispublisher.com

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Fungi | Mechanism of Action |

|---|---|---|

| Thienopyrimidine-benzimidazole hybrids | Candida albicans | Not specified, but showed activity. researchgate.net |

| Benzimidazole-5-carboxylic acid derivatives | Candida albicans | Not specified, but showed activity. digitellinc.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. albicans, C. krusei, C. glabrata, C. parapsilosis | Showed higher activity than ketoconazole. researchgate.net |

| Benzimidazole-1,2,4-triazole derivatives | C. albicans, C. glabrata, C. krusei, C. parapsilopsis | Inhibition of 14α-demethylase. hilarispublisher.com |

Anticancer Activity

The benzimidazole scaffold, derived from this compound, is a prominent pharmacophore in the design of anticancer drugs. nih.gov These derivatives exhibit a broad range of cytotoxic potential through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with specific signaling pathways crucial for tumor development. nih.gov

Derivatives of this compound have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. For example, N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives have shown potent growth-inhibitory activity against a panel of 21 human cancer cell lines. Other studies have highlighted the efficacy of various substituted benzimidazoles against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov

The mechanism of antiproliferative action often involves the interaction of these compounds with DNA, either through intercalation between base pairs or by binding to the minor groove, which subsequently inhibits nucleic acid synthesis and cancer cell replication. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has shown strong cytotoxic effects against breast cancer cells.

Table 3: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Derivative | Cancer Cell Lines | Notable Findings |

|---|---|---|

| N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives | Panel of 21 human cancer cell lines | Potent growth-inhibitory activity observed. |

| 1,2-disubstituted 1H-benzimidazoles | HepG-2 (liver), HCT-116 (colon), MCF-7 (breast) | Certain substitutions enhance anticancer action. nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | MDA-MB-231 (breast), SKOV3 (ovarian), A549 (lung) | Activity comparable to doxorubicin (B1662922) in some cases. |

| Benzimidazole-rhodanine conjugates | Human lymphoma, leukemia, cervical, breast, lung, and prostate cancer cells | Strong anti-proliferative activity demonstrated. |

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Derivatives of this compound have been shown to effectively trigger this process. For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives can induce apoptosis in breast, ovarian, and lung cancer cells.

These compounds often exert their effects by arresting the cell cycle at specific phases, such as the G2/M phase, which prevents cancer cells from dividing and leads to cell death. The derivative MBIC, for instance, induces G2-M phase arrest in cervical cancer cells, followed by mitochondria-dependent intrinsic apoptotic cell death. Another benzimidazole derivative, fenbendazole (B1672488), has been shown to trigger apoptosis in colorectal cancer cells through pathways involving caspase-3 and p53 activation.

The anticancer efficacy of this compound derivatives is also attributed to their ability to inhibit specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibiting PARP-1 is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The benzimidazole carboxamide scaffold is a core component of potent PARP-1 inhibitors like Veliparib. These inhibitors bind to the active site of PARP-1, preventing DNA repair and leading to the death of cancer cells.

Topoisomerase I Inhibition: Topoisomerases are enzymes that are essential for resolving topological issues in DNA during replication and transcription. Several benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I. nih.gov By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death. nih.gov Some derivatives have been found to be more potent inhibitors than the reference drug camptothecin.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. A number of 1,2-disubstituted 1H-benzimidazoles and benzimidazole–dioxoisoindoline conjugates have been developed as potent inhibitors of VEGFR-2. nih.gov Some derivatives have also been identified as dual inhibitors of both VEGFR-2 and c-Met.

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor growth, invasion, and metastasis. The benzimidazole scaffold has been successfully utilized to design inhibitors of c-Met kinase. pensoft.net Thiobenzimidazole derivatives, for example, have shown promising activity against renal cancer cells by inhibiting c-Met kinase.

Antiviral Activity

Derivatives of 1H-benzimidazole have shown promise as antiviral agents against a range of viruses. researchgate.net The structural similarity of the benzimidazole nucleus to purines allows it to compete with natural purines, thereby inhibiting the synthesis of viral nucleic acids and proteins. researchgate.net

Hepatitis C Virus (HCV): Benzimidazole-based compounds have been developed as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. nih.gov These inhibitors are non-competitive with nucleotide substrates and are thought to bind to a site on the enzyme that induces a conformational change, blocking the polymerase activity before the polymerization step. nih.gov For instance, certain 2-thiobenzimidazole derivatives incorporating a triazole moiety have demonstrated significant activity against HCV. nih.gov

Enteroviruses: A variety of benzimidazole derivatives have been synthesized and evaluated for their activity against several enteroviruses, including Coxsackie viruses and Enterovirus 71 (EV-A71). nih.govnih.gov These compounds generally exhibit strong antiviral activity with low cytotoxicity. nih.gov Some 2-phenyl-benzimidazole derivatives have shown significant inhibitory activity against EV-A71, protecting cells from virus-induced cytopathogenicity. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of viral protein 2C, which is a highly conserved helicase essential for viral RNA replication. mdpi.com

Herpes Simplex Virus (HSV): Polyanionic macromolecules, including polymers with carboxylate terminations, have demonstrated the ability to inhibit sexually transmitted viruses like HSV. nih.gov While specific studies on this compound are limited, the principle of using carboxylic acid-containing compounds as anti-HSV agents is established. nih.gov Herpes simplex viruses, HSV-1 and HSV-2, are highly contagious and are responsible for a majority of human viral infections. wikipedia.org

Anti-inflammatory Activity and Mechanisms

This compound and its derivatives are recognized for their anti-inflammatory properties. researchgate.netnih.gov The benzimidazole structure is a key feature in many anti-inflammatory drugs. scispace.com The anti-inflammatory effects of benzimidazoles are often attributed to their interaction with various targets, including cyclooxygenase (COX) enzymes. nih.gov

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, converting arachidonic acid into prostaglandins (B1171923). plantarchives.org There are two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. youtube.com Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov Benzimidazole derivatives have been designed as selective COX-2 inhibitors, which is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In silico studies have shown that benzimidazole derivatives can effectively dock into the active sites of both COX-1 and COX-2. plantarchives.org

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Benzimidazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative (BI3) | COX-1 | -9.572 (docking score) | - | plantarchives.org |

| Benzimidazole Derivative (BI5) | COX-2 | -9.122 (docking score) | - | plantarchives.org |

| 1,4-Benzoxazine Derivative (3e) | COX-2 | 0.57 | 242.4 | rsc.org |

| Isoxazole Derivative (C6) | COX-2 | 0.55 | - | nih.gov |

Note: Data for specific benzimidazole and related heterocyclic derivatives are presented to illustrate the potential of this scaffold. The docking scores represent binding affinity.

The anti-inflammatory action of certain benzimidazole derivatives is linked to their ability to inhibit the synthesis of prostaglandins. scispace.com This is often a direct consequence of COX enzyme inhibition. researchgate.net More specifically, some novel benzimidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). acs.orgnih.gov This enzyme is a key player in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. acs.org Selective inhibition of mPGES-1 is a promising therapeutic strategy as it can reduce inflammation without affecting the production of other prostaglandins that have protective functions. acs.orgnih.gov

Enzyme Inhibition Studies

Beyond the enzymes involved in inflammation, this compound and its derivatives have been investigated as inhibitors of various other enzymes. For example, derivatives have been designed as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. nih.gov Additionally, certain 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives have been synthesized and found to be highly potent antagonists of the 5-HT3 receptor, indicating their potential in managing conditions like chemotherapy-induced nausea and vomiting. nih.gov

Interaction with Cytochrome P450 Enzymes

The benzimidazole structure is a core component of various pharmaceutical agents, and its interaction with metabolic enzymes like Cytochrome P450 (CYP) is of significant pharmacological interest. The CYP superfamily of enzymes is crucial for the metabolism of a vast number of drugs. nih.gov The interaction of benzimidazole derivatives with these enzymes can lead to either induction or inhibition, affecting the clearance and potential drug-drug interactions of co-administered therapeutic agents. nih.gov

For instance, several benzimidazole-based drugs, known as proton pump inhibitors, demonstrate notable effects on CYP enzymes. Omeprazole (B731) has been shown to be a potent inducer of CYP1A1 in human hepatoma cell lines (HepG2). nih.gov This induction was confirmed through both Northern and Western blot analysis, which also showed that other derivatives like lansoprazole (B1674482) had a similar but less potent effect, while pantoprazole (B1678409) did not induce CYP1A1. nih.gov

The metabolism of other benzimidazole compounds, such as the anthelmintic agent fenbendazole, is directly mediated by CYP enzymes. Specifically, CYP3A4, CYP2J2, and CYP2C19 are involved in metabolizing fenbendazole into its sulfoxide (B87167) and hydroxylated derivatives. iiarjournals.org Inhibition of these enzymes, for example by dimethyl sulfoxide (DMSO), can increase the bioavailability and circulation time of fenbendazole. iiarjournals.org The induction of CYP1A enzymes is often associated with exposure to polycyclic aromatic hydrocarbons found in cigarette smoke and char-grilled foods, which can enhance the metabolism of drugs processed by these enzymes. nih.gov

These findings highlight that while specific data on this compound's direct interaction with CYP450 is not extensively detailed, the broader class of benzimidazole derivatives exhibits significant and varied interactions with this critical enzyme system.

Protein Binding Studies

The binding of compounds to plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Benzimidazole derivatives have been the subject of such studies to understand their behavior in the bloodstream.

Interaction with Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including many drugs. The binding of aryl carboxylic acid derivatives to HSA has been examined using techniques like circular dichroism and fluorescence spectroscopy. nih.gov These studies have shown that such ligands can bind to specific sites on HSA, with association constants often in the range of 10⁵ to 10⁶ M⁻¹. nih.gov The strength of this binding is influenced by the chemical features of the molecule; it is generally enhanced by the lengthening of a carbon chain substituent with a terminal carboxyl group and by the presence of halogen substitutions on the aromatic rings. nih.gov Conversely, hydrophilic groups like hydroxyl or ketone groups in the carbon chain can decrease binding affinity. nih.gov

Studies on 2-imidazoline drugs, which share structural similarities with benzimidazoles, revealed weak-to-moderate binding to HSA. nih.gov This indicates that the specific nature of the heterocyclic ring and its substituents are key determinants of the interaction with serum proteins.

Other Biological Activities

Anthelmintic Properties

The benzimidazole scaffold is the basis for a major class of anthelmintic drugs used in both human and veterinary medicine. cabidigitallibrary.orgunl.pt Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used for treating parasitic worm infections. cabidigitallibrary.orgresearchgate.net Their primary mechanism of action involves binding to the protein β-tubulin in parasites, which disrupts microtubule polymerization and essential cellular functions like glucose transport. iiarjournals.org

Research into novel benzimidazole derivatives continues to seek compounds with improved biopharmaceutical properties, such as better aqueous solubility and bioavailability, compared to established drugs like albendazole. cabidigitallibrary.org For example, new 1H-benzimidazol-2-yl hydrazones have been synthesized and tested for their activity against parasites like Trichinella spiralis. unl.pt These studies have identified compounds with potent in vitro anthelmintic effects, sometimes correlated with their ability to interfere with tubulin polymerization. unl.pt

Antidiabetic Activity

Derivatives of benzimidazole have emerged as promising candidates for the development of new antidiabetic agents. researchgate.netekb.egekb.eg Research has shown that certain synthetic benzimidazole compounds can exhibit significant antidiabetic and antioxidant activity in streptozotocin-induced diabetic rat models. ekb.egekb.eg For example, (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has demonstrated a pronounced antihyperglycemic effect, helping to reduce insulin (B600854) resistance. nih.gov

The mechanism of action for these antidiabetic properties can vary. Benzimidazole derivatives have been investigated as inhibitors of several key targets in diabetes management, including α-glucosidase, dipeptidyl peptidase IV (DPP-IV), and aldose reductase. nih.gov In one study, a series of amide-functionalized benzimidazolium salts were synthesized and screened for α-glucosidase inhibition. Several of these compounds exhibited inhibitory potential greater than the reference drug, acarbose, with the most potent compound being four-fold more active. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazolium Salts

| Compound | IC₅₀ (µM) |

|---|---|

| 10d | 14 ± 0.013 |

| 10m | 16.16 ± 0.026 |

| 10h | 17 ± 0.067 |

| 10g | 19 ± 0.086 |

| 10a | 22 ± 0.040 |

| Acarbose (Reference) | >50 |

Data sourced from a study on amide-functionalized benzimidazolium salts as potent α-glucosidase inhibitors. nih.gov

Antioxidant Activity